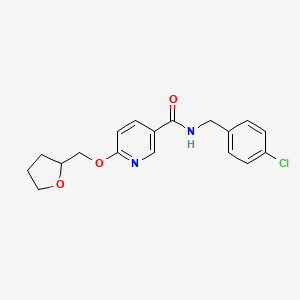![molecular formula C27H22N4O4S B2408575 2-(4-Fenilpiperazin-1-il)benzo[d]tiazol-6-il 2-(1,3-dioxoisoindolin-2-il)acetato CAS No. 941995-23-9](/img/structure/B2408575.png)
2-(4-Fenilpiperazin-1-il)benzo[d]tiazol-6-il 2-(1,3-dioxoisoindolin-2-il)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C27H22N4O4S and its molecular weight is 498.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Compound X ha demostrado efectos antitumorales y citotóxicos potentes. Los investigadores han sintetizado compuestos similares (como [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas) y probado su actividad contra líneas celulares tumorales humanas. Notablemente, Compound X mostró resultados prometedores contra células de cáncer de próstata .
- Estudios computacionales han explorado la afinidad de unión de Compound X a α1-AR. Las simulaciones de acoplamiento y la dinámica molecular revelaron información sobre sus interacciones con el receptor. Comprender estas interacciones puede guiar el diseño y la optimización de fármacos para afecciones relacionadas con α1-AR .
Actividad Antitumoral y Citotóxica
Afinidad del Receptor α1-Adrenérgico (α1-AR)
Estas aplicaciones destacan la versatilidad de Compound X y su posible impacto en diversos dominios científicos. Las investigaciones y los ensayos clínicos adicionales elucidarán su potencial terapéutico completo. 🌟
Mecanismo De Acción
Target of Action
The compound “2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate” belongs to the class of benzothiazoles, which are known to interact with a variety of biological targets. For example, some benzothiazoles have been found to inhibit cyclooxygenase (COX) enzymes , which play a key role in inflammation and pain.
Mode of Action
For instance, if this compound is a COX inhibitor, it might bind to the active site of the COX enzymes, preventing them from catalyzing the production of prostaglandins, molecules that mediate inflammation and pain .
Biochemical Pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. If this compound is a COX inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Pharmacokinetics
Benzothiazoles in general are often well absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
If it is a cox inhibitor, its action would result in reduced production of prostaglandins, leading to decreased inflammation and pain .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol, have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Similar compounds have been shown to inhibit acetylcholinesterase, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate at different dosages in animal models have not been studied
Propiedades
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c32-24(17-31-25(33)20-8-4-5-9-21(20)26(31)34)35-19-10-11-22-23(16-19)36-27(28-22)30-14-12-29(13-15-30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURVGZNZZOQHJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)
![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)
![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)

![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408510.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2408514.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
